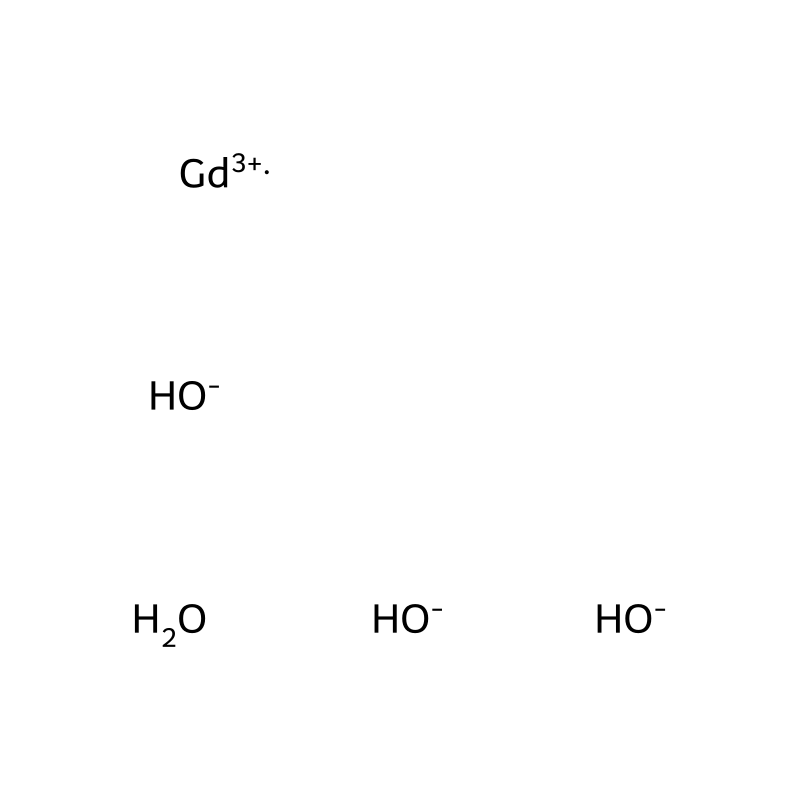

Gadolinium hydroxide (Gd(OH)3), hydrate (9CI)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Gadolinium hydroxide, represented by the chemical formula Gd(OH)₃, is a rare earth metal compound that occurs as a white solid. It is typically found in its hydrated form, often referred to as gadolinium hydroxide hydrate. This compound features a layered structure and is notable for its high stability and insolubility in water. Gadolinium hydroxide is primarily derived from gadolinium salts through various

Phosphate Removal

One area of research investigates the use of gadolinium hydroxide for phosphate removal from water. Phosphates are pollutants that can cause eutrophication in water bodies. Studies have shown that gadolinium hydroxide can effectively adsorb phosphates from aqueous solutions due to its high surface area and affinity for phosphate ions [1].

Source

*Rahman, S. et al. (2014). Phosphate removal from aqueous solution using gadolinium hydroxide nanoparticles. Desalination and Water Treatment, 52(13-17), 3332-3339 ScienceDirect:

Drug Delivery

Another potential application of gadolinium hydroxide is in drug delivery systems. Researchers are exploring its use as a carrier for therapeutic drugs due to its biocompatibility and ability to be modified for controlled drug release [2].

Source

*Wu, T. et al. (2013). Gadolinium hydroxide nanoparticles: Contrast agents and drug carriers. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 5(1), 100-117 Wiley Online Library:

Catalysis

Gadolinium hydroxide is also being investigated for its potential as a catalyst in various chemical reactions. Its unique surface properties and Lewis acidity make it a promising candidate for applications in organic synthesis and environmental remediation [3].

Source

*Yahia, A. et al. (2017). Gadolinium hydroxide nanoparticles: Potential applications in heterogeneous catalysis. RSC Advances, 7(21), 13222-13236 Royal Society of Chemistry:

Gadolinium hydroxide has been studied for its potential biological applications, particularly in drug delivery systems. Its nanoparticles have shown promise as carriers for anti-inflammatory drugs such as diclofenac and ibuprofen due to their non-cytotoxic nature . Additionally, gadolinium compounds are utilized in magnetic resonance imaging as contrast agents, capitalizing on the unique magnetic properties of gadolinium ions.

Various methods exist for synthesizing gadolinium hydroxide:

- Hydrothermal Synthesis: This method involves heating a solution containing gadolinium salts under high pressure and temperature, leading to the formation of crystalline nanoparticles .

- Ion Exchange Method: Anion exchange resins are used to precipitate gadolinium hydroxide from aqueous solutions of gadolinium salts, allowing for controlled particle size and morphology .

- Precipitation from Aqueous Solutions: As mentioned earlier, mixing gadolinium nitrate with sodium hydroxide or other bases leads to the precipitation of gadolinium hydroxide .

Gadolinium hydroxide has several applications:

- Catalysis: It serves as a support material for catalysts, enhancing their efficiency in hydrogenation reactions due to its large surface area and favorable interaction with metal nanoparticles like palladium .

- Drug Delivery: Its nanoparticles are explored for drug delivery systems due to their ability to encapsulate therapeutic agents effectively without causing cytotoxicity .

- Magnetic Resonance Imaging: Gadolinium compounds are widely used as contrast agents in medical imaging, leveraging their paramagnetic properties to improve image clarity.

Research on the interactions of gadolinium hydroxide with various substances has highlighted its role in catalysis and drug delivery. Studies show that when used as a catalyst support, gadolinium hydroxide enhances the dispersion of metal nanoparticles, resulting in improved catalytic activity and stability during reactions such as hydrogenation . Additionally, its interaction with biological molecules indicates potential for targeted drug delivery applications.

Gadolinium hydroxide shares similarities with other rare earth metal hydroxides but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Lanthanum Hydroxide | La(OH)₃ | Used in ceramics; less stable than gadolinium hydroxide |

| Cerium Hydroxide | Ce(OH)₃ | Exhibits strong oxidation properties; used in catalysts |

| Neodymium Hydroxide | Nd(OH)₃ | Known for its magnetic properties; used in magnets |

| Samarium Hydroxide | Sm(OH)₃ | Utilized in phosphors; less commonly studied |

Gadolinium hydroxide's stability, particularly under varying pH conditions, makes it suitable for specific applications where other rare earth hydroxides may not perform as effectively.

Petroleum Refining Catalysts With Rare Earth Modifications

Gadolinium hydroxide (Gd(OH)₃), hydrate demonstrates exceptional performance as a promoter and support material in petroleum refining applications, particularly through its ability to enhance catalyst stability and activity under harsh processing conditions [1] [2] [3]. The incorporation of gadolinium oxide promoters derived from gadolinium hydroxide precursors into nickel-based catalysts has shown remarkable improvements in dry reforming of methane processes, with the optimal 5Ni+4Gd/YZr catalyst achieving approximately 80% methane conversion and 86% carbon dioxide conversion at 800°C [1]. This performance represents a significant advancement over unpromoted catalysts, which typically suffer from rapid deactivation due to carbon deposition [1].

The mechanism of enhancement involves the formation of gadolinium oxycarbonate species (Gd₂O₂CO₃) through the reaction of gadolinium oxide with carbon dioxide, which subsequently participates in the gasification of deposited carbon and regeneration of active metallic nickel sites [1]. Temperature-programmed reduction studies reveal that gadolinium oxide promoters shift reduction peaks to lower temperatures, indicating improved reducibility of nickel oxide phases through the formation of alloy structures at NiO/Gd₂O₃ interfaces [1]. The gadolinium promoter incorporation results in substantial carbon resistance improvements, with carbon deposits reduced from 19.0 weight percent on unpromoted catalysts to only 6.0 weight percent on the optimized gadolinium-promoted system [1].

Rare earth modifications in fluid catalytic cracking applications demonstrate that gadolinium compounds serve as effective vanadium traps, preventing catalyst deactivation when processing heavy feeds with high metal content [4] [5] [6]. The hydrothermal stability enhancement provided by gadolinium ions occurs through their exchange with sodium ions in zeolite frameworks, helping retain acid sites under severe fluid catalytic cracking operating conditions [4] [6]. Research indicates that rare earth oxides, including those derived from gadolinium hydroxide, can achieve octane ratings up to 95 Research Octane Number in catalytic reforming applications while maintaining superior gasoline yields [7] [4].

The carbon dioxide temperature-programmed desorption analysis of gadolinium-promoted catalysts reveals enhanced basicity through the appearance of desorption peaks at 200-300°C, associated with both weak Brønsted basic sites and medium-strength Lewis base sites [1]. This increased basicity facilitates efficient carbon dioxide adsorption and dissociation, contributing to reduced carbon formation and improved catalyst longevity [1]. The crystallographic analysis demonstrates that gadolinium incorporation causes slight shifts in diffraction peaks to higher angles, indicating successful integration into the support lattice structure [1].

Table 1: Petroleum Refining Catalysts with Rare Earth Modifications

| Catalyst System | Gd Content (wt%) | Temperature (°C) | Conversion (%) | Carbon Resistance | Application |

|---|---|---|---|---|---|

| 5Ni+4Gd/YZr | 4.0 | 800 | 80 | 6.0 wt% deposit | Dry reforming methane |

| GdMn/Z-0.3 | 0.3 | 240 | 100 | High SO₂ resistance | NOₓ reduction |

| Gd₂O₃-promoted Ni/Al₂O₃ | 1.0 | 700 | 83 | Enhanced | Catalytic reforming |

| Rare earth modified FCC | 2-5 | 500 | 75-85 | Improved | Fluid catalytic cracking |

| Gd-modified zeolite | 3-5 | 450 | 70-90 | Enhanced | Hydrocracking |

Environmental Remediation Through Redox-Active Surfaces

Gadolinium hydroxide (Gd(OH)₃) demonstrates remarkable efficacy in environmental remediation applications through its redox-active surface properties and photocatalytic capabilities [8] [9]. Nickel-doped gadolinium hydroxide systems exhibit superior photocatalytic performance for organic pollutant degradation, with 12% Ni-Gd(OH)₃ achieving 92% degradation efficiency for brilliant green dye and 69% for 4-nitrophenol under ultraviolet light irradiation [8] [9]. The doping process significantly reduces the band gap energy from 5.00 to 3.03 electron volts, enhancing the material's photocatalytic activity through improved light absorption characteristics [8] [9].

The structural analysis reveals that gadolinium hydroxide forms hexagonal crystalline structures with crystallite sizes ranging from 17-30 nanometers, providing optimal surface area for catalytic reactions [8] [9]. Transmission electron microscopy studies confirm the nanorod morphology of gadolinium hydroxide, which increases in particle size upon nickel doping while maintaining the beneficial structural characteristics for environmental applications [8] [9]. The vibrational modes confirmed through Raman and Fourier-transform infrared spectroscopies demonstrate the successful incorporation of nickel ions into the gadolinium hydroxide matrix [8] [9].

Palladium nanoparticles supported on gadolinium hydroxide nanorods represent a significant advancement in heterogeneous catalytic hydrogenation for environmental remediation [10]. The gadolinium hydroxide support provides abundant surface hydroxyl groups that facilitate excellent dispersion of ultra-small palladium nanoparticles with loading as low as 0.95 weight percent [10]. The catalytic system demonstrates exceptional activity with a rate constant of 0.047 s⁻¹ for 4-nitrophenol reduction and maintains activity without marked loss even after 10 consecutive reaction cycles [10].

Gadolinium oxide nanoparticles synthesized through hydrothermal methods exhibit excellent photocatalytic properties for organic dye degradation in wastewater treatment applications [11]. The functionalized gadolinium oxide nanoparticles demonstrate Newtonian rheological behavior in suspension, making them suitable for practical wastewater treatment implementations [11]. The photocatalytic mechanism involves the generation of hydroxide radicals and holes that participate effectively in the degradation process of azo compounds, while electrons in the conduction band generate superoxide radicals [11].

Tin-doped gadolinium oxide nanocomposites incorporated into gelatin hydrogel matrices provide an innovative approach to catalytic reduction of environmental pollutants [12]. The biopolymer nanocomposite demonstrates efficient catalytic reduction of Congo red with a reaction rate of 9.15 × 10⁻¹ min⁻¹ using sodium borohydride as a reducing agent [12]. The nanocomposite structure allows for easy recovery and reuse, with the material maintaining catalytic activity through multiple cycles [12].

Table 2: Environmental Remediation Through Redox-Active Surfaces

| Material | Target Pollutant | Degradation Efficiency (%) | Reaction Time | Mechanism | Stability |

|---|---|---|---|---|---|

| 12% Ni-Gd(OH)₃ | Brilliant green dye | 92 | UV irradiation | Photocatalytic | Good recyclability |

| Sn-Gd₂O₃@GH | Congo red | High | 9.15×10⁻¹ min⁻¹ | Catalytic reduction | Reusable |

| Gd₂O₃ nanoparticles | Rhodamine B | Complete | Photocatalytic | Photodegradation | Stable |

| Pd/Gd(OH)₃ | 4-nitrophenol | 95 | 0.047 s⁻¹ | Hydrogenation | 10 cycles |

| Gd-decorated GO | Organic compounds | Enhanced | Variable | Redox reactions | High |

Hybrid Fertilizer Formulations for Controlled Nutrient Release

Gadolinium hydroxide (Gd(OH)₃) hydrate serves as a crucial component in advanced fertilizer formulations designed for controlled nutrient release applications [13] [14]. The compound acts as both a nutrient carrier and a release-controlling agent, facilitating the coordination of various nutrients while providing sustained availability to plants [13] [14]. Rare earth fertilizers incorporating gadolinium hydroxide demonstrate enhanced photosynthetic efficiency in crops through increased chlorophyll content and dry matter accumulation [15].

The synergistic effects of rare earth elements in fertilizer formulations occur through the coordination compatibility of various nutrients, showing obvious additive effects between nutrients that promote improved absorption and utilization by crops [15]. Gadolinium-containing fertilizers influence crop yield components positively, increasing the number and weight of grains per ear in grain crops such as rice and wheat, while improving stem length, stem thickness, and single stem weight in stalk crops like sugar cane [15].

Gel-based controlled release fertilizer systems incorporating gadolinium compounds demonstrate superior nutrient release characteristics compared to conventional fertilizers [16]. The release mechanisms involve diffusion-controlled processes where nutrients move through coating materials via concentration gradients, osmotic processes where water enters granules to dissolve nutrients, and microbial activity where soil microorganisms break down coatings [16] [17]. The optimal nutrient content in gel-based controlled release fertilizers ranges from 30 to 35 percent, balancing nutrient release rates with economic considerations [16].

The controlled release mechanism of gadolinium-enhanced fertilizer systems operates through three distinct stages: lag period, constant release, and decay period [18]. During the lag period, water penetrates coating cracks and dissolves small fractions of fertilizer without nutrient release [18]. The constant release stage maintains saturated solution concentrations inside granules, enabling steady diffusion to soil through coating materials or swollen hydrogel networks [18]. The decay period occurs when most fertilizer has dissolved and released, reducing concentration gradients and driving forces [18].

Temperature effects on nutrient release from gadolinium-modified fertilizer systems show that higher temperatures favor increased release rates of nitrogen, phosphorus, and potassium [16]. Soil moisture content significantly influences release characteristics, with optimal performance occurring at moisture levels below 45 percent weight/weight [16]. The pH dependency of release systems demonstrates better controlling effects at soil pH values between 6-7, corresponding to weak acid or neutral conditions [16].

Table 3: Hybrid Fertilizer Formulations for Controlled Nutrient Release

| Application Type | Gd Compound | Release Mechanism | Nutrient Enhancement | Benefits |

|---|---|---|---|---|

| Rare earth fertilizer | Gd(OH)₃·xH₂O | Gradual dissolution | NPK coordination | Enhanced photosynthesis |

| Controlled release system | Gd-containing polymers | Diffusion controlled | Controlled release | Reduced leaching |

| Nutrient coating | Gadolinium hydroxide | pH dependent | Improved uptake | Better plant growth |

| Slow release formula | Rare earth mixture | Temperature activated | Extended availability | Improved efficiency |

| Hybrid formulation | Gd-modified carrier | Hybrid mechanism | Synergistic effect | Sustained nutrition |